molecular formula C20H19FN4O2S B11626407 2-[(1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

2-[(1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11626407
M. Wt: 398.5 g/mol
InChI Key: SKEHIMZZANDMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1,5-DICYANO-4-OXO-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL}SULFANYL)-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic core, which is a bicyclic system where two rings are connected through a single atom. The presence of cyano, oxo, and sulfanyl groups, along with a fluorophenyl moiety, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1,5-DICYANO-4-OXO-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL}SULFANYL)-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the cyano and oxo groups, and subsequent functionalization with the sulfanyl and fluorophenyl groups. The reaction conditions often involve the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-({1,5-DICYANO-4-OXO-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL}SULFANYL)-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

2-({1,5-DICYANO-4-OXO-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL}SULFANYL)-N-(4-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-({1,5-DICYANO-4-OXO-3-AZASPIRO[5.5]UNDEC-1-EN-2-YL}SULFANYL)-N-(4-FLUOROPHENYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C20H19FN4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C20H19FN4O2S/c21-13-4-6-14(7-5-13)24-17(26)12-28-19-16(11-23)20(8-2-1-3-9-20)15(10-22)18(27)25-19/h4-7,15H,1-3,8-9,12H2,(H,24,26)(H,25,27)

InChI Key

SKEHIMZZANDMHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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